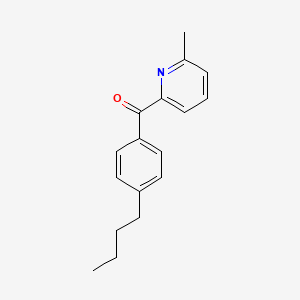

2-(4-Butylbenzoyl)-6-methylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-butylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13(2)18-16/h5-6,8-12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMONWVCDIYHLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246113 | |

| Record name | (4-Butylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-14-8 | |

| Record name | (4-Butylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Butylbenzoyl 6 Methylpyridine and Its Analogues

Direct Synthesis Approaches

Direct approaches focus on the construction of the target molecule through well-established reaction classes, either by building the pyridine (B92270) core or by forming the crucial carbon-carbon bond between the pyridine and benzoyl moieties.

Fischer-Type Reactions and Related Cyclizations

While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, a direct "Fischer-type" reaction for pyridines is not a standard named reaction. However, the underlying principle of cyclocondensation to form the aromatic heterocycle is central to many pyridine syntheses. The Kröhnke pyridine synthesis stands out as a highly versatile method for preparing polysubstituted pyridines. wikipedia.orgnih.gov This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgdrugfuture.com

To synthesize an analogue of the target compound, one could envision a strategy starting with a pyridinium salt derived from a 4-butylphenyl methyl ketone. The subsequent reaction with a suitable α,β-unsaturated carbonyl compound would lead to a 1,5-dicarbonyl intermediate, which then cyclizes and aromatizes to form the desired substituted pyridine. wikipedia.org

Mechanism of the Kröhnke Pyridine Synthesis:

Michael Addition: An enolate, formed from the α-pyridinium methyl ketone salt, undergoes a 1,4-Michael addition to an α,β-unsaturated carbonyl compound. wikipedia.org

Tautomerization: The resulting Michael adduct tautomerizes to form a 1,5-dicarbonyl compound. wikipedia.org

Cyclization and Dehydration: Reaction with ammonia (from ammonium acetate) leads to the formation of an imine, followed by cyclization and dehydration to form a dihydropyridine intermediate. wikipedia.orgyoutube.com

Aromatization: Elimination of the pyridine cation and loss of water leads to the final aromatic pyridine product. wikipedia.org

The Kröhnke synthesis is known for its high yields and mild reaction conditions, making it applicable to the synthesis of a wide variety of di-, tri-, and tetra-substituted pyridines. wikipedia.orgnih.gov

Friedel-Crafts Acylation Strategies on Pyridine Scaffolds

The direct Friedel-Crafts acylation of pyridine is notoriously challenging. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium salt that is resistant to electrophilic attack. youtube.comkhanacademy.org Furthermore, acylation, if it occurs, tends to happen at the nitrogen atom first. youtube.com

Despite these difficulties, several strategies can be employed to achieve acylation of pyridine rings:

Intramolecular Reactions: Cyclization reactions that proceed via an intramolecular Friedel-Crafts acylation are often more feasible than their intermolecular counterparts.

Activated Pyridine Derivatives: Pyridines bearing electron-donating groups are more susceptible to electrophilic substitution. For instance, the Friedel-Crafts acylation of more electron-rich heterocyclic systems like imidazo[1,2-a]pyridines has been shown to proceed efficiently. nih.gov

Alternative Catalytic Systems: Research into milder Lewis acids or alternative activation methods aims to circumvent the strong complexation with the pyridine nitrogen. Using pyridinium-based ionic liquids as both the solvent and catalyst system has been explored for Friedel-Crafts reactions. researchgate.net

For the synthesis of 2-(4-butylbenzoyl)-6-methylpyridine, a direct Friedel-Crafts acylation of 2-methylpyridine (B31789) with 4-butylbenzoyl chloride is generally not a viable route due to the deactivation of the ring. Alternative strategies that bypass this limitation are necessary.

Nucleophilic Acyl Substitution Reactions

A more effective strategy for introducing the acyl group involves a nucleophilic acyl substitution. This approach reverses the polarity of the reactants compared to the Friedel-Crafts reaction. Here, a nucleophilic pyridine derivative attacks an electrophilic acylating agent. A common way to generate a nucleophilic pyridine is through metallation, typically lithiation.

The methyl protons of 2-picoline (2-methylpyridine) are acidic enough (pKa ≈ 34) to be deprotonated by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a picolyllithium species. nih.gov This nucleophile can then react with an appropriate electrophile. For the synthesis of the target compound, 2-lithio-6-methylpyridine would be reacted with a 4-butylbenzoyl derivative, such as 4-butylbenzoyl chloride or a 4-butylbenzoyl ester.

Proposed Synthetic Route:

Lithiation: 2,6-Lutidine (2,6-dimethylpyridine) is treated with a strong base like n-BuLi at low temperature (e.g., -78 °C) in an inert solvent like THF to selectively deprotonate one of the methyl groups, forming (6-methyl-2-pyridyl)methyllithium. nih.gov

Acylation: The resulting organolithium reagent is then treated with an electrophilic acylating agent, such as 4-butylbenzoyl chloride, to yield this compound after an aqueous workup.

This method offers a direct and regioselective way to form the desired carbon-carbon bond, avoiding the issues associated with electrophilic aromatic substitution on the pyridine ring.

| Step | Reactants | Reagents | Product | Typical Conditions |

| 1. Lithiation | 2,6-Lutidine | n-BuLi or LDA | (6-methyl-2-pyridyl)methyllithium | THF, -78 °C to 0 °C |

| 2. Acylation | (6-methyl-2-pyridyl)methyllithium | 4-Butylbenzoyl chloride | This compound | THF, low temperature |

Metal-Catalyzed Cross-Coupling Methods for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. illinois.edursc.org Reactions such as the Negishi, Stille, and Suzuki couplings are particularly relevant for synthesizing molecules like this compound. wikipedia.orgwikipedia.orgorgsyn.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. illinois.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, or directly from an organic halide. wikipedia.orgopenochem.orgorganic-chemistry.org The reaction is catalyzed by a palladium or nickel complex. openochem.org A plausible route would involve the coupling of a (4-butylbenzoyl)zinc chloride with 2-bromo-6-methylpyridine.

Stille Coupling: The Stille reaction employs an organotin (organostannane) reagent. wikipedia.orglibretexts.orgorganic-chemistry.org These reagents are known for their stability to air and moisture. wikipedia.org The synthesis could proceed by coupling 2-(tributylstannyl)-6-methylpyridine with 4-butylbenzoyl chloride, catalyzed by a palladium complex like Pd(PPh₃)₄. libretexts.orgorgsyn.org The transfer of an acyl group from an acylstannane is also a known transformation.

Suzuki Coupling: While not explicitly detailed for this exact ketone synthesis, the Suzuki reaction, which uses organoboron compounds, is another prominent method for C-C bond formation. illinois.eduresearchgate.net This would involve coupling a boronic acid or ester derivative of one fragment with a halide of the other.

| Coupling Reaction | Pyridine Partner | Benzoyl Partner | Catalyst System (Example) |

| Negishi Coupling | 2-Bromo-6-methylpyridine | (4-Butylbenzoyl)zinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Stille Coupling | 2-(Tributylstannyl)-6-methylpyridine | 4-Butylbenzoyl chloride | Pd(PPh₃)₄, LiCl |

| Suzuki Coupling | 6-Methyl-2-pyridylboronic acid | 4-Butylbromobenzene (followed by oxidation) | Pd(OAc)₂, SPhos, K₂CO₃ |

These methods are valued for their high functional group tolerance and the generally mild reaction conditions required. wikipedia.orgwikipedia.org

Anionic Condensation Reactions

Anionic condensation reactions provide another avenue for the synthesis of the pyridine core or for the elaboration of side chains. The acidity of the methyl group in 2-methylpyridine allows it to participate in condensations similar to those of ketones. youtube.com

A potential, albeit indirect, route could involve the condensation of the anion of 2,6-lutidine with 4-butylbenzaldehyde. This would form a secondary alcohol, which would then need to be oxidized to the desired ketone.

Reaction Steps:

Deprotonation: 2,6-Lutidine is deprotonated with a strong base (e.g., n-BuLi) to form the corresponding anion.

Aldol-type Condensation: The anion reacts with 4-butylbenzaldehyde to form 1-(4-butylphenyl)-2-(6-methylpyridin-2-yl)ethanol.

Oxidation: The resulting secondary alcohol is oxidized using a standard oxidizing agent (e.g., PCC, Swern oxidation) to afford this compound.

This multi-step sequence offers an alternative to direct acylation or cross-coupling strategies.

Advanced Synthetic Pathways

Advanced synthetic methodologies often focus on improving efficiency, atom economy, and selectivity, or enabling the synthesis of complex analogues. This can include the development of novel catalysts, one-pot procedures, or reactions that proceed via novel mechanisms.

For the synthesis of 2-acylpyridines, advanced methods could include:

C-H Activation/Functionalization: Direct catalytic acylation of the C-H bond at the 2-position of 6-methylpyridine would be a highly atom-economical approach. While challenging on electron-deficient pyridine rings, research in this area is rapidly advancing.

Photoredox Catalysis: Light-promoted radical coupling reactions could offer a transition-metal-free alternative for connecting the pyridine and benzoyl fragments. organic-chemistry.org

Flow Chemistry: Conducting reactions, such as the lithiation and subsequent acylation, in a continuous flow reactor can offer better control over reaction parameters (e.g., temperature, mixing), improve safety, and facilitate scaling up.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in many of the cross-coupling reactions mentioned above, such as the Suzuki and Negishi couplings. mdpi.com

These advanced pathways represent the cutting edge of synthetic organic chemistry and offer potential future improvements for the synthesis of this compound and its derivatives.

Regioselective Functionalization Techniques

The regioselective synthesis of 2,6-disubstituted pyridines like this compound can be approached in two primary ways: by constructing the pyridine ring from acyclic precursors with the desired substitution pattern, or by selectively functionalizing a pre-existing pyridine ring.

One powerful strategy for the regioselective functionalization of pyridine rings is Directed ortho-Metalation (DoM) . wikipedia.org This method involves the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org For a pyridine scaffold, the nitrogen atom itself can act as a directing group, but this often leads to nucleophilic addition of the organolithium reagent. baranlab.orguwindsor.ca Therefore, external DMGs are often employed. For instance, starting with a 2-methylpyridine derivative bearing a DMG at the 6-position (or vice versa), one could achieve selective lithiation and subsequent acylation. The choice of base is critical; lithium amide bases like LDA or LiTMP are often used to prevent competing nucleophilic attack on the π-deficient pyridine ring. uwindsor.ca

Another prominent method involves transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for C-C bond formation. researchgate.net A plausible route to this compound could involve the coupling of a 2-halo-6-methylpyridine with a 4-butylphenylboronic acid derivative to form an intermediate, which is then oxidized to the ketone. Alternatively, a Negishi or Stille coupling could be employed. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.govacs.org For example, the use of specific phosphine ligands can control the site-selectivity of arylation on dihalogenated pyridines. acs.org

Ring synthesis from acyclic precursors offers an alternative regioselective approach. The classical Hantzsch pyridine synthesis or similar condensation reactions can be adapted to produce 2,6-disubstituted pyridines. nih.gov Another method involves the base-catalyzed ring transformation of functionalized 2H-pyran-2-ones with amides, which can yield 2,6-diarylpyridines regioselectively. rsc.orgscispace.com By choosing appropriate acyclic starting materials, such as 1,5-diketones or their equivalents, the methyl and benzoyl precursor groups can be installed in the correct positions before the final cyclization and aromatization step. rsc.org

Finally, functionalization of pyridine N-oxides provides a versatile entry to 2-substituted pyridines. Activating the N-oxide with reagents like trifluoromethanesulfonic anhydride allows for regioselective nucleophilic attack, predominantly at the C2 or C4 positions. nih.govrsc.org This "umpolung" strategy reverses the typical reactivity of the pyridine ring, enabling the introduction of various functional groups.

| Methodology | Key Features | Potential Starting Materials for Target Compound | Relevant Citations |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | High regioselectivity at position ortho to a Directing Metalation Group (DMG). | 6-methyl-2-(DMG)-pyridine + 4-butylbenzoyl chloride | wikipedia.orguwindsor.caacs.org |

| Palladium-Catalyzed Cross-Coupling | Versatile for C-C bond formation; wide functional group tolerance. | 2-halo-6-methylpyridine + 4-butylphenylboronic acid | researchgate.netnih.govacs.org |

| Ring Synthesis (from acyclic precursors) | Builds the core ring with pre-defined substitution. | Appropriately substituted 1,5-dicarbonyl compounds + ammonia source | rsc.orgrsc.org |

| Pyridine N-oxide Functionalization | Reverses normal pyridine reactivity (umpolung) for C2/C4 substitution. | 6-methylpyridine N-oxide + acylating agent | nih.govrsc.org |

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral. However, the development of stereoselective synthetic methods is crucial for producing chiral analogues, which may have unique biological or material properties. Asymmetric synthesis of chiral pyridine derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with or deactivate catalytic systems. chim.it

One approach to synthesizing chiral analogues involves the catalytic asymmetric reduction of a prochiral ketone or alkene precursor. For instance, if an analogue contained a double bond within the butyl side chain, asymmetric hydrogenation could establish a chiral center. Similarly, asymmetric reduction of the ketone in this compound would yield a chiral secondary alcohol. Various chiral rhodium and iridium catalysts have been developed for the highly enantioselective hydrogenation of ketones and alkenes, including those with pyridyl substituents. chim.it

Catalytic asymmetric C-H functionalization represents a modern and atom-economical approach. chim.it Chiral catalysts, for example, based on scandium, can promote the asymmetric alkylation of 2-substituted pyridines, offering a direct route to enantioenriched products. chim.it This strategy could be adapted to introduce a chiral center at the benzylic position of the butyl group or to construct chiral pyridine-containing scaffolds through cycloaddition reactions. chim.it

Another strategy involves the use of a chiral auxiliary . A chiral auxiliary, such as tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of an organometallic reagent to this imine, followed by removal of the auxiliary, can produce a chiral amine with high enantiomeric excess. nih.gov This approach could be used to synthesize analogues where a chiral amine is incorporated into the side chain. Microwave-assisted routes have also been shown to be effective for preparing chiral 2-substituted heterocycles from N-protected α-amino acids without significant racemization. organic-chemistry.org

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener catalysts, alternative reaction media, and energy-efficient reaction conditions.

One promising green approach is the use of earth-abundant and non-toxic metal catalysts. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted pyridines, offering a more sustainable alternative to palladium or other precious metal catalysts. rsc.org

Multicomponent reactions (MCRs) are inherently green as they combine several starting materials in a single step, reducing waste, energy consumption, and reaction time. nih.gov Designing a one-pot, multicomponent synthesis for the pyridine core of the target molecule would be a significant advancement. Such reactions can often be performed using environmentally friendly solvents like ethanol or even under solvent-free conditions. nih.gov

The use of alternative energy sources, such as microwave irradiation , can dramatically accelerate reaction rates, often leading to higher yields and purer products with shorter reaction times compared to conventional heating. nih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various pyridine derivatives. nih.govFlow chemistry offers another green and safe alternative, particularly for reactions that are highly exothermic or require precise control over reaction parameters. A continuous flow setup for the α-methylation of pyridines using a packed-bed catalyst has been shown to be more efficient and greener than traditional batch processes. mdpi.com

Furthermore, developing solvent- and halide-free reactions enhances the green profile of a synthesis. For example, the C-H functionalization of pyridine N-oxides with dialkylcyanamides has been achieved without any solvent, providing an atom-economical route to 2-substituted pyridines. rsc.org

| Green Approach | Principle | Example Application | Relevant Citations |

|---|---|---|---|

| Alternative Catalysts | Replacing toxic or precious metals with earth-abundant, benign alternatives. | FeCl3-catalyzed cyclization for pyridine ring formation. | rsc.org |

| Multicomponent Reactions | Combining three or more reactants in a single pot to increase efficiency and reduce waste. | One-pot, four-component synthesis of pyridine derivatives. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to reduce reaction times and improve yields. | Rapid synthesis of pyridines under microwave irradiation. | nih.gov |

| Flow Chemistry | Performing reactions in a continuous stream for better control, safety, and scalability. | Continuous α-methylation of pyridines over a Raney-Nickel catalyst. | mdpi.com |

| Solvent-Free Reactions | Eliminating organic solvents to reduce environmental impact and simplify purification. | C-H functionalization of pyridine N-oxides without solvent. | rsc.org |

Synthetic Optimization and Scale-Up Investigations

Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction parameters and consideration of process safety and economics. For a molecule like this compound, key challenges in scale-up would include managing reaction exotherms, ensuring consistent product quality, and developing efficient purification methods.

Optimization of reaction conditions is the first step. This involves systematically studying variables such as temperature, reaction time, stoichiometry of reagents, and catalyst loading. For transition-metal-catalyzed reactions, minimizing the catalyst loading is a primary goal due to the high cost of metals like palladium. acs.org The choice of catalyst can be critical; a patent for the synthesis of the related 2-benzoylpyridine (B47108) describes an oxidation step using an ionic hydride catalyst and air as the oxidant, which provides high yield under mild conditions, making it attractive for scale-up. google.com

The choice of solvent and base is also crucial. For instance, in the synthesis of 2,6-diarylpyridines, switching the solvent from ethanol to DMSO can completely change the reaction outcome. rsc.org On a large scale, factors like solvent cost, toxicity, and ease of removal and recycling become paramount.

Process safety is a major consideration. Reactions involving highly reactive intermediates like organolithiums (used in DoM) can be highly exothermic and require careful temperature control, which can be challenging in large reactors. The use of continuous flow reactors can mitigate these risks by providing superior heat and mass transfer, allowing for safer operation at higher temperatures and pressures. mdpi.com

Purification on a large scale often relies on crystallization rather than chromatography due to cost and throughput limitations. Therefore, the synthetic route should be designed to produce a crude product that is amenable to purification by crystallization. This involves minimizing the formation of impurities with similar physical properties to the final product.

Finally, developing a robust and scalable process often involves iterative improvements. For example, in the total synthesis of complex molecules, initial routes that work on a small scale may prove to be unreliable or inefficient when scaled up, necessitating the development of alternative, more robust chemical transformations. mdpi.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional (1D) NMR spectroscopy, specifically ¹H and ¹³C NMR, offers the initial and most fundamental insights into the structure of 2-(4-Butylbenzoyl)-6-methylpyridine.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their respective multiplicities, which arise from spin-spin coupling with neighboring protons. The integration of the signals provides the ratio of protons in each environment. For this compound, the expected signals would correspond to the protons of the pyridine (B92270) ring, the butyl-substituted benzene (B151609) ring, and the methyl and butyl groups.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon provides information about its electronic environment, hybridization, and attachment to electronegative atoms.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | 7.90 - 8.10 | d | 1H |

| Pyridine H-4 | 7.70 - 7.90 | t | 1H |

| Pyridine H-5 | 7.30 - 7.50 | d | 1H |

| Benzene H (ortho to C=O) | 7.80 - 8.00 | d | 2H |

| Benzene H (meta to C=O) | 7.20 - 7.40 | d | 2H |

| Butyl -CH₂- (α to ring) | 2.60 - 2.80 | t | 2H |

| Butyl -CH₂- (β) | 1.55 - 1.75 | m | 2H |

| Butyl -CH₂- (γ) | 1.30 - 1.50 | m | 2H |

| Butyl -CH₃ | 0.90 - 1.00 | t | 3H |

| Pyridine -CH₃ | 2.50 - 2.70 | s | 3H |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-6 | 158 - 163 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-3 | 125 - 130 |

| Pyridine C-5 | 120 - 125 |

| Benzene C (ipso to C=O) | 135 - 140 |

| Benzene C (ortho to C=O) | 128 - 132 |

| Benzene C (meta to C=O) | 128 - 132 |

| Benzene C (para to C=O) | 145 - 150 |

| Butyl -CH₂- (α to ring) | 35 - 40 |

| Butyl -CH₂- (β) | 33 - 38 |

| Butyl -CH₂- (γ) | 22 - 27 |

| Butyl -CH₃ | 13 - 18 |

| Pyridine -CH₃ | 23 - 28 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine and benzene rings, as well as between the methylene (B1212753) groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would exhibit a cross-peak connecting the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. ceitec.cz HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for linking the different structural fragments of the molecule. For instance, correlations between the protons on the pyridine ring and the carbonyl carbon, and between the protons of the butyl group and the carbons of the benzene ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. columbia.edu This is particularly useful for determining the preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the 6-methyl group on the pyridine ring and the protons of the benzoyl group, shedding light on the rotational orientation around the C-C bond connecting the two rings.

NMR Studies of Molecular Dynamics and Conformational Isomerism

The flexibility of the butyl chain and the potential for restricted rotation around the single bond connecting the pyridine and benzoyl moieties can lead to interesting dynamic phenomena. Variable-temperature NMR studies could be employed to investigate conformational isomerism. At lower temperatures, the rotation around the aforementioned C-C bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent protons or carbons. This would provide valuable information on the energy barriers for conformational exchange.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion, thereby confirming the molecular formula of this compound (C₁₇H₁₉NO).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Interactions

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from solution with minimal fragmentation. nih.gov This makes it particularly well-suited for studying non-covalent interactions, such as host-guest complexes or protein-ligand binding. nih.govacs.org While specific studies on this compound are not available, one could hypothetically use ESI-MS to investigate its potential to form non-covalent complexes with other molecules, such as metal ions or cyclodextrins. The mass spectrum would show peaks corresponding to the individual components as well as a peak for the non-covalent complex, allowing for the determination of the stoichiometry of the interaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying components within a sample, making it ideal for assessing the purity of this compound and identifying any volatile impurities or derivatives. In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from other substances based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a molecular fingerprint, providing information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (253.34 g/mol ). The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the butyl group and the bond between the carbonyl group and the pyridine ring. The analysis of regioisomeric mixtures of similar compounds, such as aroylbenzofurans, has demonstrated that while isomers may have nearly identical mass spectra under standard electron ionization, techniques like collision-induced dissociation (CID) can reveal distinctive fragmentation patterns that allow for their unambiguous identification. researchgate.net

Purity assessment is achieved by integrating the area of the primary peak in the chromatogram and comparing it to the areas of any impurity peaks. The presence of any starting materials, by-products, or volatile derivatives from synthesis or degradation would be readily detected.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Structural Origin |

| [C₁₇H₁₉NO]⁺ (Molecular Ion) | 253 | Intact Molecule |

| [C₁₃H₁₀NO]⁺ | 196 | Loss of Butyl radical (•C₄H₉) |

| [C₁₁H₁₄N]⁺ | 160 | Loss of Benzoyl radical (•COC₆H₅) |

| [C₇H₇O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

This table represents predicted fragmentation patterns based on the compound's structure and common fragmentation rules in mass spectrometry.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) corresponding to distinct vibrational modes (stretching, bending, etc.) of the functional groups. For this compound, the FT-IR spectrum would exhibit a series of characteristic peaks confirming its structural integrity.

Studies on related pyridine derivatives, such as 2-chloro-6-methyl pyridine and various monoamide isomers, provide a basis for assigning the expected vibrational frequencies. ukm.myresearchgate.net The key absorptions would include the strong carbonyl (C=O) stretch of the benzoyl group, aromatic C=C and C=N stretching vibrations from the pyridine and benzene rings, and aliphatic C-H stretching from the butyl group and the methyl substituent.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Pyridine and Benzene Rings |

| 2960-2850 | Aliphatic C-H Stretch | Butyl and Methyl Groups |

| 1680-1660 | C=O Stretch | Benzoyl Ketone |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1580-1450 | Aromatic C=C Stretch | Pyridine and Benzene Rings |

| 1465-1450 | C-H Bend | CH₂ and CH₃ Groups |

| 1380-1370 | C-H Bend | CH₃ Group (Symmetric) |

| 850-750 | C-H Out-of-Plane Bend | Substituted Aromatic Rings |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic light (from a laser) off a sample and analyzing the frequency shifts in the scattered light. These shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the C-C skeletal vibrations of the aromatic rings and the butyl chain. The symmetric breathing modes of the pyridine and benzene rings would be expected to yield prominent Raman bands. Analysis of structurally similar compounds like 2,6-Di-tert-butyl-4-methylpyridine has been successfully performed using FT-Raman spectroscopy, confirming the utility of this technique for characterizing substituted pyridines. nih.gov

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, probe the electronic structure of a molecule by examining the transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which excites electrons from lower-energy ground states to higher-energy excited states. The spectrum reveals information about the conjugated systems within a molecule. The this compound molecule contains two key chromophores—the pyridine ring and the benzoyl group—which form an extended conjugated system.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions, characteristic of the aromatic rings, and n → π* transitions, associated with the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Research on other substituted pyridine compounds has utilized UV-Vis spectroscopy to study electronic effects. ukm.my The solvent used for the analysis can influence the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Wavelength Range (nm) | Electronic Transition | Associated Chromophore |

| ~240-280 | π → π | Pyridine and Benzoyl Rings |

| ~300-340 | n → π | Carbonyl Group (C=O) and Pyridine Nitrogen (C=N) |

These values are estimations based on typical electronic transitions for similar aromatic ketones and pyridine systems.

Luminescence and Fluorescence Spectroscopy of the Compound and its Complexes

Luminescence is the emission of light from a substance after it has absorbed energy. Fluorescence is a type of luminescence where the emission occurs rapidly after excitation. Molecules with rigid, conjugated structures, like this compound, often exhibit fluorescence. The pyridine nitrogen and carbonyl oxygen atoms provide excellent coordination sites for metal ions. The formation of metal complexes can significantly alter the compound's photophysical properties, often leading to enhanced or quenched fluorescence, or shifts in the emission wavelength.

Related compounds containing the benzoyl-pyridine scaffold are noted for their use as fluorescent dyes and in the formation of transition metal complexes. fluorochem.co.uk The study of the luminescence properties of this compound, both as a free ligand and when complexed with various metal ions (e.g., zinc, europium, iridium), could reveal its potential for applications in sensors, organic light-emitting diodes (OLEDs), or as a fluorescent probe in biological imaging. The emission spectrum would provide data on the maximum emission wavelength and the quantum yield, which are critical parameters for evaluating its efficiency as a luminophore.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules such as 2-(4-Butylbenzoyl)-6-methylpyridine.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This would reveal crucial information about bond lengths, bond angles, and dihedral angles.

A key aspect of the geometry of this molecule is the rotational freedom around the single bond connecting the carbonyl group to the pyridine (B92270) ring and the bond connecting the butyl group to the phenyl ring. Conformational analysis would systematically explore these rotations to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The relative energies of other stable conformers would also be determined.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-C (Pyridine-Carbonyl) Bond Length | ~1.50 Å |

| C-N (Pyridine) Bond Length | ~1.34 Å |

| Dihedral Angle (Pyridine-Benzoyl) | Variable, dependent on conformation |

Note: The values in this table are illustrative and would need to be calculated using a specific DFT functional and basis set.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, MEP, ELF)

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and phenyl rings, while the LUMO would likely be centered on the electron-withdrawing benzoyl moiety.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

The Electron Localization Function (ELF) is a method used to visualize the regions of electron pair localization, such as chemical bonds and lone pairs. This analysis would clearly depict the covalent bonds and the lone pair of electrons on the nitrogen atom in this compound.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Vibrational Frequency Analysis and Spectroscopic Property Prediction (NMR chemical shifts)

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the breathing of the pyridine ring. Comparing these predicted spectra with experimental data can help to confirm the calculated structure.

Furthermore, DFT calculations can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be estimated. This is a valuable tool for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Ab-Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods can also be applied to study this compound.

Ab-initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While generally more computationally demanding than DFT, they can provide highly accurate results, particularly for smaller molecules or for benchmarking DFT results.

Semi-empirical methods are less computationally intensive as they incorporate some experimental data (parameters) to simplify the calculations. While not as accurate as DFT or ab-initio methods, they can be useful for preliminary studies of large molecules or for screening a large number of compounds.

Quantum Chemical Studies on Reactivity and Selectivity

Computational methods can provide significant insights into the reactivity and selectivity of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful technique for analyzing the electron density of a molecule in terms of localized bonds and lone pairs, providing a picture that is close to the classical Lewis structure representation.

NBO analysis for this compound would provide detailed information on:

Hybridization: The sp-hybridization of each atom can be determined, offering insights into the bonding geometry.

Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This is particularly interesting for understanding the electronic communication between the pyridine ring, the benzoyl group, and the butyl substituent. The analysis would likely reveal significant π-conjugation between the pyridine and phenyl rings through the carbonyl linker.

Bond Polarity: The analysis provides natural atomic charges, which describe the charge distribution and bond polarities within the molecule.

Table 3: Illustrative NBO Analysis Data for a Key Interaction in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) (Pyridine ring) | |

| π(C-C) (Phenyl ring) | π(C=O) |

Note: LP denotes a lone pair, and π denotes an antibonding π orbital. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction. Specific values would require NBO calculations.*

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds within a molecule. This analysis is based on the topology of the electron density, a quantum observable. For this compound, QTAIM can be employed to characterize the interactions between its constituent atoms, particularly within the benzoyl and pyridine moieties, as well as the linkage between them.

A key aspect of QTAIM analysis involves locating the bond critical points (BCPs) for each covalent bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points offer insights into the nature of the chemical bond. For instance, a high electron density and a negative Laplacian are characteristic of a shared-interaction, or covalent bond. Conversely, a low electron density and a positive Laplacian typically indicate a closed-shell interaction, such as an ionic bond or a van der Waals interaction.

In the context of this compound, QTAIM would be instrumental in quantifying the degree of covalency in the C-C and C-N bonds of the pyridine ring and the benzene (B151609) ring. Furthermore, the analysis of the C=O bond in the benzoyl group and the C-C bond connecting the benzoyl group to the pyridine ring would reveal details about their electronic nature. The influence of the butyl and methyl substituents on the electronic properties of the aromatic rings could also be quantified.

A hypothetical QTAIM analysis of this compound would likely reveal the delocalized nature of the π-electrons in both the pyridine and benzene rings, as evidenced by the bond paths and the values of the electron density at the BCPs of the ring bonds. The analysis could also identify any non-covalent interactions, such as intramolecular hydrogen bonds, that might influence the molecule's conformation.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C=O (Benzoyl) | > 0.40 | < 0 | Predominantly Covalent (Polar) |

| C-C (Pyridine-Benzoyl) | ~ 0.25 | > 0 | Partial Double Bond Character |

| C-N (Pyridine) | ~ 0.30 | < 0 | Covalent |

| C-C (Benzene) | ~ 0.28 | < 0 | Covalent with π-delocalization |

Note: The values in this table are hypothetical and represent typical ranges for such bonds. Actual values would require a specific computational study.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of this compound, particularly the rotational freedom around the single bond connecting the benzoyl and pyridine rings, is crucial for understanding its interactions with its environment. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational space of this molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. By simulating the molecule for a sufficient length of time, a representative ensemble of conformations can be generated. This allows for the identification of the most stable conformations (lowest energy states) and the energy barriers between them.

For this compound, a key parameter to investigate would be the dihedral angle between the pyridine and benzene rings. The potential energy surface as a function of this dihedral angle would reveal the preferred orientation of the two rings relative to each other. The butyl group also introduces additional conformational freedom, and MD simulations can explore the various possible arrangements of this alkyl chain.

The results of an MD simulation can be visualized through trajectories and analyzed to determine properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. These analyses would highlight the rigid and flexible parts of the molecule.

Table 2: Potential Low-Energy Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (Pyridine-Benzoyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~ 30° | 0.0 | High |

| 2 | ~ 150° | 1.5 | Moderate |

| 3 | ~ 90° | 5.0 | Low (Transition State) |

Note: This table presents a simplified, hypothetical outcome of a conformational analysis. The actual energy values and populations would depend on the force field and simulation conditions used.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited states of molecules. This is essential for understanding a molecule's response to light, including its absorption and emission properties. For this compound, TD-DFT can predict its UV-Vis absorption spectrum.

TD-DFT calculations provide information about the energies of vertical electronic excitations, which correspond to the absorption of photons. The calculations also yield the oscillator strength for each transition, which is a measure of the probability of that transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the spectrum.

The analysis of the molecular orbitals involved in the electronic transitions can provide a detailed picture of the nature of the excitation. For example, a transition might be characterized as a π→π* transition localized on one of the aromatic rings, or as a charge-transfer transition where electron density moves from one part of the molecule to another upon excitation.

For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and identify the molecular orbitals contributing to these absorptions. This would allow for an interpretation of the UV-Vis spectrum in terms of the electronic structure of the molecule. The influence of the butyl and methyl substituents on the absorption spectrum could also be investigated.

Table 3: Predicted Electronic Transitions for this compound from TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | 3.8 | 326 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.5 | 275 | 0.10 | HOMO-1 → LUMO (n→π) |

| S₀ → S₃ | 5.1 | 243 | 0.40 | HOMO → LUMO+1 (π→π*) |

Note: The data in this table is illustrative and represents a plausible outcome of a TD-DFT calculation. The actual results would depend on the choice of functional and basis set.

Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Chemical Transformations Involving the Benzoylpyridine Moiety

Understanding the precise steps through which chemical reactions occur provides a powerful tool for controlling reaction outcomes and designing more efficient synthetic routes. For benzoylpyridines, mechanistic studies have often centered on photochemical transformations and reductive processes.

The reaction mechanisms for benzoylpyridines can be complex, often involving radical or ionic intermediates. A notable area of study is the photoreaction of these compounds. For instance, investigations into the photocyclization of 2-benzoylpyridine (B47108) (2-BPy) in various solvents have revealed detailed reaction pathways. Upon photoexcitation, 2-BPy forms an nπ* triplet state, which is the precursor to the main reaction. researchgate.net In neutral and basic aqueous solutions, this triplet state leads to the formation of a cis triplet biradical and a cis singlet zwitterionic species. researchgate.net In basic conditions, a further intermediate, tentatively assigned as the photocyclized radical anion, has been observed. researchgate.net

Another significant reaction pathway is the reductive arylation used to synthesize benzoylpyridines. In a modular approach combining aryl aldehydes and cyanopyridines, a proposed mechanism involves the formation of key radical intermediates. nih.gov The process, initiated by light, is thought to proceed through a single-electron transfer (SET) to generate a ketyl radical from the aldehyde. Simultaneously, the cyanopyridine is reduced to a radical anion. nih.gov These two radical species then undergo a cross-coupling reaction to form an anionic intermediate, which subsequently eliminates a nitrile anion to yield the final product. nih.gov

A different synthetic approach involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid and hydrogen chloride gas. google.com This process proceeds through the formation of a ketimine intermediate via the Houben-Hoesch reaction, which is then hydrolyzed to yield the benzoylpyridine product. The reaction must be carried out under anhydrous conditions as water can react with the catalyst. google.com

Table 1: Proposed Intermediates in Benzoylpyridine Reactions

| Reaction Type | Proposed Intermediates | Precursors | Source(s) |

|---|---|---|---|

| Photocyclization | Cis triplet biradical, Cis singlet zwitterion, Photocyclized radical anion | nπ* triplet state of 2-Benzoylpyridine | researchgate.net |

| Reductive Arylation | Ketyl radical, Radical anion | Aryl aldehyde, Cyanopyridine | nih.gov |

The rate of a reaction can be expressed by a rate equation, which relates the reaction rate to the concentration of the reactants. youtube.comyoutube.com For example, if a proposed mechanism consists of several steps, the experimentally determined rate law will correspond to the molecularity of the rate-determining step. youtube.com If the experimental rate law for a reaction between reactant A and B is found to be rate = k[A], it indicates that only reactant A is involved in the rate-determining step. youtube.com

Kinetic models have been developed for related pyridine (B92270) syntheses, such as the formation of 2-methyl-5-ethyl pyridine (MEP). These models, often involving four main reactions, can describe the formation of the main product and side products and incorporate the effects of reactant concentration, temperature, and catalyst concentration. rsc.org Such systematic investigations, often employing techniques like operando Raman spectroscopy, are crucial for process intensification and optimization. rsc.org

The choice of solvent can profoundly influence the rate and selectivity of chemical reactions. This is particularly true for reactions involving polar or charged intermediates, where solvent molecules can play a direct role in the reaction mechanism.

Studies on the photoreaction of 2-benzoylpyridine have demonstrated significant solvent effects. The photocyclization mechanism is markedly different in neutral/basic aqueous solutions compared to acidic aqueous solutions. This difference is attributed to the conformation of the precursor molecule and the influence of hydrogen bonding from the solvent on the reaction pathway. researchgate.net In acidic water, the pyridine nitrogen is protonated, altering the electronic structure and subsequent photochemical behavior. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, which can be analogous to certain transformations of benzoylpyridines, solvent composition can cause dramatic variations in reaction rates. In studies using mixed methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) solvent systems, the rate of reaction was observed to increase sharply with a higher proportion of Me₂SO. nih.gov This effect is linked to the preferential solvation of the transition state. Furthermore, the hydrogen-bonding ability of the solvent can also play a crucial role; solvents that act as hydrogen-bond donors, like methanol, can stabilize amine reactants through hydrogen bonding, thereby decreasing their nucleophilicity and slowing the reaction rate. nih.gov

Table 2: Effect of Solvent Properties on Reaction Rates

| Solvent Property | Observed Effect | Example Reaction System | Source(s) |

|---|---|---|---|

| Polarity / H-Bonding | Alters reaction mechanism and pathway | Photocyclization of 2-benzoylpyridine in aqueous vs. acetonitrile (B52724) solvents | researchgate.net |

| Composition (Mixed Solvents) | Dramatic increase in rate with increasing Me₂SO content | SNAr reaction in MeOH-Me₂SO mixtures | nih.gov |

Exploration of Novel Reactions

The rich chemistry of the benzoylpyridine scaffold allows for a wide range of transformations, enabling the synthesis of diverse derivatives. Research efforts have focused on modifying both the pyridine ring and the benzoyl group to access new chemical space.

The direct functionalization of pyridine rings is a significant challenge in organic synthesis due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org Despite these difficulties, methods for C-H functionalization are highly sought after as they represent a more sustainable and efficient approach compared to building the ring from acyclic precursors. rsc.org

Advanced strategies have been developed to achieve this, including pyridine-oriented transannular C-H functionalization reactions. One such method is a Friedel–Crafts alkylation that, while thermodynamically unfavorable, can successfully produce fused seven- or eight-membered rings containing a pyridine moiety. rsc.org Other approaches for creating functionalized pyridines include the direct acylation of pyridine derivatives using alcohol derivatives and an oxidant like dipotassium (B57713) peroxodisulfate in water, which represents a green chemistry approach. chemicalbook.com

The carbonyl of the benzoyl group is a key reactive site, allowing for numerous chemical transformations. A common and synthetically useful reaction is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents. For instance, a process has been described for the reduction of a related ketone, 3,4-dihydroxyphenyl 2-pyridyl ketone, to its corresponding α-2-piperidylmethanol derivative. google.com Another method for transforming the benzoyl group is through oxidation of a precursor alcohol, phenyl(pyridin-2-yl)methanol, using air or oxygen with an ionic hydride catalyst to yield 2-benzoylpyridine with high efficiency. google.com

The carbonyl group can also be converted into other functional groups. For example, it can react with thiosemicarbazide (B42300) to form thiosemicarbazones. This transformation has been utilized in the synthesis of 2-benzoylpyridine thiosemicarbazones, which have been studied for their biological activities, including iron chelation and anti-proliferative effects. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(4-Butylbenzoyl)-6-methylpyridine |

| 2-Benzoylpyridine (2-BPy) |

| Aryl aldehyde |

| Cyanopyridine |

| 3,4-dihydroxyphenyl 2-pyridyl ketone |

| α-2-piperidylmethanol |

| 2-methyl-5-ethyl pyridine (MEP) |

| Methanol (MeOH) |

| Dimethyl sulfoxide (Me₂SO) |

| Dipotassium peroxodisulfate |

| Phenyl(pyridin-2-yl)methanol |

| Thiosemicarbazide |

Coordination Chemistry and Ligand Properties

Thermodynamic and Kinetic Aspects of Chelation

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented coordination chemistry of 2-(4-Butylbenzoyl)-6-methylpyridine. Despite its potential as a chelating agent, detailed research findings, including quantitative data on the thermodynamic and kinetic aspects of its chelation with metal ions, are not presently available in published resources.

The structure of this compound, featuring a pyridine (B92270) nitrogen atom and a carbonyl oxygen, suggests its capability to act as a bidentate ligand, forming a five-membered chelate ring upon coordination with a metal ion. This structural motif is common in ligands known to form stable metal complexes. The butyl group at the para-position of the benzoyl ring and the methyl group on the pyridine ring would likely influence the electronic properties of the donor atoms and introduce steric effects, which in turn would affect the thermodynamic stability and kinetic lability of any resulting metal complexes.

However, without experimental data, any discussion of stability constants (log K), Gibbs free energy of formation (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes associated with the chelation process remains purely speculative. Similarly, information regarding the kinetics of complex formation, including reaction rates and mechanisms, is absent from the current body of scientific literature.

Further empirical investigation is required to elucidate the thermodynamic and kinetic profile of this compound as a ligand. Such studies would involve techniques like potentiometric or spectrophotometric titrations to determine stability constants and stopped-flow or temperature-jump kinetics to probe reaction rates. The insights gained from such research would be crucial for understanding the fundamental coordination chemistry of this compound and for its potential application in areas such as catalysis, materials science, and analytical chemistry.

Supramolecular Chemistry and Self Assembly

Formation of Supramolecular Aggregates and Polymers

The self-assembly of molecules like 2-(4-butylbenzoyl)-6-methylpyridine can lead to the formation of discrete supramolecular aggregates or extended one-, two-, or three-dimensional supramolecular polymers. rsc.org The final structure is determined by the balance of attractive and repulsive forces between the molecules. The formation of such assemblies is often a concentration- and solvent-dependent process. For instance, in non-polar solvents, dipole-dipole interactions and hydrogen bonding might dominate, while in polar solvents, hydrophobic interactions involving the butyl chains could become more significant.

Stimuli-Responsive Supramolecular Materials

Supramolecular systems can be designed to be "smart" or stimuli-responsive, meaning their structure and properties can be altered by external triggers such as light, temperature, pH, or the introduction of specific chemical species. nih.gov For a molecule like this compound, changes in solvent polarity could, for example, disrupt the non-covalent interactions holding the aggregates together, leading to a disassembly or a structural rearrangement. nih.gov While no specific studies on the stimuli-responsive nature of this compound exist, its constituent functional groups suggest that such properties could potentially be engineered.

Crystallographic Studies of Self-Assembled Structures

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of molecules and their arrangement in the solid state. Crystallographic studies would provide precise information on the bond lengths, bond angles, and, most importantly for supramolecular chemistry, the nature and geometry of the intermolecular interactions. researchgate.netmdpi.com Such data would reveal how molecules of this compound pack in a crystal lattice and would definitively identify any π-stacking, hydrogen bonding, or other non-covalent interactions that are present. researchgate.netmdpi.com Without experimental crystallographic data for this specific compound, any discussion of its solid-state structure remains speculative.

Crystal Structure Analysis

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for 2-(4-Butylbenzoyl)-6-methylpyridine could be located. Such a study would be necessary to determine its unit cell parameters, space group, and the precise atomic coordinates of the molecule in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and the specific intermolecular interactions that govern the supramolecular assembly of this compound in its crystalline form is not possible.

Advanced Crystallographic Refinement Techniques (e.g., Hirshfield Atom Refinement for Electron Density)

The application of advanced refinement techniques, including Hirshfeld Atom Refinement, to the crystal structure of this compound has not been reported. These methods require high-quality diffraction data, which is currently unavailable.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

There is no available data to suggest that 2-(4-Butylbenzoyl)-6-methylpyridine has been utilized as a ligand in either homogeneous or heterogeneous catalysis.

No specific examples or studies of this compound being used in metal-catalyzed transformations such as C-H activation or borylation have been found in the scientific literature.

The potential for this compound to act as an organocatalyst or a hindered base in acid-base catalysis has not been explored in any available research.

Role as a Synthetic Intermediate or Building Block for Complex Molecules

There are no documented instances of this compound serving as a key synthetic intermediate or a fundamental building block in the synthesis of more complex molecular architectures.

Exploration in Material Science Research (excluding specific product properties/uses)

No research has been published detailing the exploration of this compound in the field of material science.

Future Research Directions and Perspectives

Unexplored Synthetic Avenues

While established methods for synthesizing pyridine (B92270) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes is a perpetual goal in organic chemistry. doaj.orgbeilstein-journals.orgnih.gov Future research into the synthesis of 2-(4-Butylbenzoyl)-6-methylpyridine could explore several cutting-edge methodologies that remain largely unapplied to this specific molecule.

Modern synthetic chemistry offers a diverse toolkit that could be leveraged. beilstein-journals.org A key area for exploration is the application of novel catalytic systems. researchgate.net Research could focus on employing heterogeneous catalysts, such as magnetic nanoparticles or metal-organic frameworks (MOFs), which have shown promise in multicomponent reactions for synthesizing other pyridine derivatives. researchgate.net These approaches offer advantages like catalyst recyclability and simplified product purification. Furthermore, the use of organocatalysts or advanced transition metal catalysis could provide alternative pathways with improved regioselectivity and yield under milder reaction conditions. researchgate.net

Another promising direction is the adoption of green chemistry principles. This could involve exploring solvent-free reaction conditions or the use of more environmentally benign solvents. Techniques such as microwave irradiation or sonication, which have been successfully used for other pyridine syntheses, could significantly reduce reaction times and energy consumption. researchgate.net Investigating "Complexity-to-Diversity" strategies, where complex natural products are modified to create diverse new compounds, could also offer unconventional and innovative synthetic pathways. bohrium.com

Table 1: Potential Modern Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

|---|---|---|

| Novel Catalysis | ||

| Magnetic Nanoparticles | High efficiency, catalyst recyclability, ease of separation. researchgate.net | Heterogeneous Catalysis |

| Ionic Liquids | Can act as both catalyst and solvent, potential for recyclability. researchgate.net | Green Chemistry |

| Energy Sources | ||

| Microwave Irradiation | Rapid heating, reduced reaction times, potential for higher yields. researchgate.net | Process Chemistry |

| Sonication | Enhanced reaction rates, useful for heterogeneous reactions. researchgate.net | Mechanochemistry |

| Reaction Conditions |

Advanced Computational Modeling and Machine Learning Applications

The integration of computational tools is revolutionizing chemical research by enabling the prediction of molecular properties and the rational design of experiments. For this compound, advanced computational modeling and machine learning present significant opportunities.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net For instance, DFT could be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing insights into its potential as an electronic material. researchgate.net Such computational studies can guide the synthesis of new derivatives with tailored electronic properties for specific applications, such as in organic electronics. acs.org

Machine learning (ML) offers a paradigm shift from traditional, intuition-driven research to data-driven discovery. nih.gov ML models can be trained on existing data for pyridine derivatives to predict the properties and synthetic accessibility of new, virtual compounds. researchgate.netnih.gov An ML-assisted material genome approach could be used to screen vast virtual libraries of derivatives of this compound to identify candidates with high potential for specific applications, such as adsorbents or pharmaceuticals. nih.gov This approach has been successfully used to design pyridine-based polymers for the efficient removal of contaminants. nih.gov

Table 2: Computational and Machine Learning Approaches

| Technique | Application for this compound | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict redox potentials, HOMO/LUMO energies, molecular geometry. researchgate.netacs.org | Rational design of derivatives for electronic materials. |

| Machine Learning (ML) | Predict adsorption capacity, reaction outcomes, biological activity. nih.gov | Accelerated discovery of new materials and synthetic routes. |

| Material Genome Approach | High-throughput virtual screening of derivative libraries. nih.gov | Identification of lead compounds for targeted applications. |

Novel Applications in Coordination Chemistry and Materials Science

The pyridine and benzoyl moieties within this compound make it an attractive candidate for applications in coordination chemistry and materials science.

As a ligand, the molecule possesses nitrogen and oxygen donor atoms capable of coordinating with a wide range of metal ions. Future research could explore the synthesis and characterization of novel coordination complexes. The resulting metal-organic frameworks (MOFs) or discrete coordination compounds could exhibit interesting catalytic, magnetic, or photoluminescent properties. The study of pyridine-based ligands in forming seven-coordinate complexes, for example, highlights the structural versatility that can be achieved. uky.edu The exploration of such complexes could lead to new therapeutic or imaging agents. google.com

In materials science, benzoylpyridine derivatives have shown significant promise. Research has demonstrated their use in thermally activated delayed fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net By analogy, this compound and its derivatives could be investigated as components in novel optoelectronic devices. Furthermore, the pyridine framework is a key component in materials for energy storage. Pyridine-based benzoquinone derivatives have been designed as organic cathode materials for sodium-ion batteries, and pyridine-based polymers have been studied for all-organic batteries. acs.orgrsc.org Investigating the electrochemical properties of this compound could pave the way for its use in next-generation energy storage solutions.

Table 3: Potential Applications in Coordination Chemistry and Materials Science

| Field | Potential Application | Rationale |

|---|---|---|

| Coordination Chemistry | Synthesis of novel metal complexes. uky.edumdpi.com | N,O-donor ligand suitable for forming stable complexes. |

| Development of catalysts. | Metal complexes often exhibit catalytic activity. | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs). researchgate.net | Benzoylpyridine core is a known chromophore in TADF materials. |

| Organic Cathode Materials for Batteries. rsc.org | Pyridine derivatives have shown promise in sodium-ion batteries. |

Interdisciplinary Research Opportunities

The versatile structure of this compound makes it an ideal platform for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

One major area of opportunity lies at the intersection of medicinal chemistry and materials science. Pyridine derivatives are a cornerstone of many pharmaceutical compounds. nih.gov While exploring the biological activity of this compound is a natural avenue, an interdisciplinary approach could involve its incorporation into drug delivery systems. For instance, pyridine-based macromolecules have shown potential for the efficient and specific delivery of drugs. doaj.org Research could focus on developing polymers or nanoparticles functionalized with this compound for targeted therapeutic delivery.

Another interdisciplinary frontier is the development of chemical sensors. The coordination properties of the molecule could be exploited to design selective chemosensors for detecting specific metal ions or environmental pollutants. By integrating this molecule with materials like graphene or quantum dots, highly sensitive and selective sensing platforms could be engineered. This combines the principles of synthetic chemistry with analytical science and nanotechnology.

Finally, the intersection of synthetic chemistry and chemical biology offers exciting prospects. The compound could be used as a molecular probe to study biological processes. By attaching fluorescent tags or reactive groups, derivatives of this compound could be used to visualize cellular components or to identify new biological targets, contributing to the broader field of drug discovery.

Q & A

Q. How do solvent choice and reaction conditions impact the yield and selectivity in synthesizing derivatives of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) favor cross-coupling reactions by stabilizing palladium intermediates. For example, Sonogashira reactions in DMF at 110°C achieve 60% yield, while lower temperatures (<80°C) result in incomplete conversion. Additives like LiCl improve catalyst turnover by halide abstraction .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and advanced analytical techniques.

- Contradiction Handling : Addressed via iterative computational-experimental workflows (e.g., DFT vs. XAS).

Retrosynthesis Analysis